D-Threonine-4,4,4-d3
Description
Properties
Molecular Formula |
C₄H₆D₃NO₃ |
|---|---|
Molecular Weight |
122.14 |
Synonyms |
(2R,3S)-2-Amino-3-hydroxybutanoic Acid-4,4,4-d3; (2R,3S)-3-Hydroxy-2-aminobutanoic Acid-4,4,4-d3; (R)-Threonine-4,4,4-d3; NSC 46702-4,4,4-d3 |
Origin of Product |
United States |
Synthetic Strategies and Isotopic Incorporation Methodologies
Chemical Synthesis Approaches for D-Threonine and Related Analogues
The chemical synthesis of D-Threonine and its analogues often requires precise control over stereochemistry to obtain the desired (2R, 3S) configuration.
Stereoselective Synthesis of D-Amino Acid Precursors
The synthesis of D-amino acid precursors is a critical first step. One common strategy involves the stereoselective synthesis of β-hydroxy-α-amino acids. For instance, D-threonine can be used as a starting material for the de novo synthesis of other complex molecules like l-lemonose, highlighting the importance of securing a stereochemically pure precursor. nih.gov The synthesis often begins with readily available chiral pool materials, such as D-threonine itself, which can be chemically modified to yield various derivatives. nih.gov Protecting group strategies are essential to prevent unwanted side reactions and to direct the stereochemical outcome of subsequent transformations. d-nb.info
Total Synthesis Routes Involving Specific Intermediates (e.g., Oxazolines)
A key strategy in the synthesis of D-Threonine involves the use of oxazoline (B21484) intermediates. google.com This method allows for the inversion of the spatial configuration of the hydroxyl group, a crucial step in converting a more common threonine diastereomer into the desired D-threonine. The process typically involves:
Esterification of a starting threonine derivative. google.com
Protection of the amino group, often with a benzoyl group. google.com
Intramolecular cyclization to form the oxazoline ring, which inverts the stereochemistry at the β-carbon. google.com
Ring-opening of the oxazoline under acidic conditions to yield D-threonine. google.com
This pathway provides a practical route for the large-scale production of D-Threonine from inexpensive starting materials. google.com The use of reagents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor can facilitate the cyclization of β-hydroxy amides to form oxazolines with inversion of configuration at the alcohol carbon. researchgate.net
Enzymatic Racemization and Stereoselective Transformation Pathways to D-Threonine
Enzymatic methods offer highly selective and efficient routes to D-amino acids, often under mild reaction conditions.
Threonine racemases are enzymes that catalyze the interconversion of L-threonine and D-threonine. ontosight.ai This process is typically dependent on pyridoxal (B1214274) 5'-phosphate (PLP) as a cofactor. ontosight.ai Some amino acid racemases, like the one from Pseudomonas putida, can epimerize threonine at the α-carbon, converting L-threonine to D-allothreonine. nih.gov This enzymatic racemization is a key step in producing a mixture of stereoisomers from which the desired D-isomer can be isolated. google.com
Following racemization, L-threonine deaminase can be used to selectively remove the remaining L-threonine, leaving the D-allothreonine as the main product. google.com D-threonine aldolases are another class of enzymes that can be used in the synthesis of D-threonine and its analogues. These enzymes catalyze the reversible aldol (B89426) reaction between glycine (B1666218) and an aldehyde. researchgate.netrsc.org By carefully controlling the reaction conditions, it is possible to achieve high stereoselectivity. rsc.orgscispace.com
Site-Specific Deuteration Techniques for Amino Acids
Introducing deuterium (B1214612) at specific positions within an amino acid is crucial for its use as an isotopic tracer.
Strategies for α-Deuteration and Deuterium Incorporation Mechanisms
Site-selective α-deuteration of amino acids can be achieved through various methods, including enzymatic and chemical catalysis. nih.govnih.gov Enzymatic methods often utilize PLP-dependent enzymes that can catalyze hydrogen-deuterium (H/D) exchange at the α-carbon when the reaction is performed in heavy water (D₂O). nih.gov For example, a dual-protein system involving an aminotransferase (DsaD) can lead exclusively to Cα-deuteration. acs.org
Chemical methods for α-deuteration often involve the use of catalysts to facilitate the H/D exchange. nih.gov While effective, these methods can sometimes suffer from a lack of regioselectivity or require harsh reaction conditions. nih.govdntb.gov.ua A key challenge is to achieve high levels of deuterium incorporation while preserving the stereochemical integrity of the amino acid. acs.org The mechanism often involves the formation of a carbanion intermediate that is then quenched with a deuterium source. nih.gov
Deuterium Labeling at the γ-Position (C-4) and Resulting Mass Shifts
Labeling the γ-position (C-4) of threonine, as in D-Threonine-4,4,4-d3, requires a different set of strategies. This is often accomplished through the use of a deuterated precursor in the synthesis. For instance, a precursor containing a -CD₃ group can be incorporated into the threonine backbone through a series of chemical reactions. plos.org
The incorporation of three deuterium atoms at the C-4 position results in a predictable mass shift. Each deuterium atom adds approximately 1.0063 atomic mass units to the molecule. mdpi.com Therefore, the molecular weight of this compound is approximately 3 mass units higher than that of unlabeled D-Threonine. High-resolution mass spectrometry can precisely measure this mass shift, allowing for the clear identification and quantification of the labeled compound in complex biological samples. mdpi.comacs.org The molecular weight of this compound is approximately 122.14 g/mol . pharmaffiliates.comcoompo.com
Integrated Stable Isotope Labeling: Considerations for Multi-Isotope Approaches (e.g., 13C, 15N, 2H)
The simultaneous incorporation of multiple stable isotopes, such as Carbon-13 (¹³C), Nitrogen-15 (¹⁵N), and Deuterium (²H or D), into a single molecule like D-threonine offers significant advantages for advanced analytical studies, particularly in the field of protein NMR spectroscopy and metabolic flux analysis. nih.govcreative-proteomics.com This multi-isotope labeling provides a more detailed picture of molecular structure, dynamics, and metabolic fate. However, the synthesis of such multi-labeled compounds presents unique challenges, including the potential for isotopic scrambling and the need for highly specific and controlled synthetic routes.
Challenges in Multi-Isotope Labeling
A primary challenge in multi-isotope labeling, especially when employing biological systems, is isotopic scrambling . nih.gov This phenomenon occurs when the isotopic label is unintentionally transferred to other positions within the target molecule or to other molecules entirely through interconnected metabolic pathways. nih.gov For instance, threonine's metabolism is linked to that of glycine, serine, cysteine, tryptophan, and isoleucine, creating a high potential for the dilution or misincorporation of labels. nih.gov When producing labeled proteins in expression systems like E. coli, adding labeled threonine can lead to scrambling, which can be mitigated by supplementing the growth media with other amino acids like the isoleucine precursor 2-ketobutyrate and glycine. nih.gov
Cell-free protein synthesis systems can reduce, but not always eliminate, metabolic scrambling. researchgate.net Chemical synthesis, while often more complex and costly, offers greater control over the specific placement of isotopes, thereby minimizing scrambling.
Another consideration is the isotopic effect , where the difference in mass between isotopes can influence the rate of chemical reactions. This is particularly pronounced with deuterium, which can alter reaction kinetics and, in a biological context, the pharmacokinetic properties of a drug. medchemexpress.com In synthetic chemistry, these effects must be accounted for in reaction conditions to ensure desired outcomes.
Synthetic Approaches for Multi-Isotopologue D-Threonine
The chemical synthesis of multi-isotopically labeled D-threonine, such as D-Threonine-4-¹³C-4,4,4-d₃, requires a carefully designed, stereospecific route. While a direct, one-pot synthesis is often not feasible, multi-step strategies starting from isotopically labeled precursors can be employed.
One plausible synthetic strategy could involve the stereospecific conversion of a suitable precursor, such as D-allothreonine. A general route for producing D-threonine from L-threonine via D-allothreonine has been patented, which could be adapted for isotopic labeling. chemicalbook.com The process involves the racemization of L-threonine to a mixture including D-allothreonine, followed by purification and stereochemical inversion at the hydroxyl-bearing carbon.
A potential synthetic scheme for D-Threonine-4-¹³C-4,4,4-d₃ could start with a labeled acetyl chloride, ¹³C-d₃-acetyl chloride. This could be reacted with a suitable chiral glycine equivalent in an aldol-type condensation to establish the correct stereochemistry at the α- and β-carbons. Subsequent deprotection steps would yield the final desired product. The choice of protecting groups and reaction conditions is critical to preserve the stereointegrity and the position of the isotopic labels throughout the synthesis.
Research Findings in Isotopic Labeling of Threonine
Research in the field has led to the development of various methods for labeling threonine, primarily the L-isomer for protein NMR studies. These methods provide a toolbox of reactions that can be adapted for the synthesis of labeled D-threonine.
For example, an efficient chemical/enzymatic synthesis has been reported for L-2-[²H/¹H]‐3‐[²H] 4‐[¹³C]‐threonine. acs.org This multi-step synthesis involves protection of the amino and carboxyl groups of a glycine derivative, followed by a series of reactions to introduce the isotopic labels, and finally deprotection. acs.org Such a strategy highlights the feasibility of complex isotopic patterns through chemical synthesis.
Enzymatic methods also show promise. D-threonine aldolases (DTA) are enzymes that catalyze the reversible condensation of glycine and an aldehyde to form D-threonine. researchgate.net By using isotopically labeled acetaldehyde (B116499) (e.g., d₄-acetaldehyde) and/or labeled glycine (e.g., ¹⁵N-glycine), it is theoretically possible to synthesize D-threonine with labels at specific positions. However, the diastereoselectivity of these enzymes can be a challenge. researchgate.net
The following tables summarize key data related to isotopically labeled threonine, providing a reference for the properties and analytical characterization of these compounds.
Table 1: Examples of Isotopically Labeled Threonine and Precursors
| Compound Name | Isotopic Labels | Application/Note | Reference |
| D-Threonine-4-¹³C-4,4,4-d₃ | ¹³C, ²H | Labeled D-Threonine isomer. | usbio.net |
| L-Threonine-d₅ | ²H | Deuterium labeled L-Threonine. | medchemexpress.com |
| L-Threonine (¹³C₄, ¹⁵N) | ¹³C, ¹⁵N | Uniformly labeled for NMR and metabolic research. | |
| L-2-[²H/¹H]‐3‐[²H] 4‐[¹³C]‐threonine | ¹³C, ²H | Synthesized for NMR studies of large proteins. | acs.org |
| [2,3-²H₂]-¹⁵N, ¹³C Valine | ¹³C, ¹⁵N, ²H | Precursor used in deuterated media for protein expression. | creative-proteomics.com |
| [3,3-²H₂]-¹³C 2-ketobutyrate | ¹³C, ²H | Precursor enzymatically generated from labeled threonine. | creative-proteomics.com |
Table 2: NMR Data for Isotopically Labeled Threonine Derivatives NMR data can vary based on solvent and experimental conditions.
| Compound | Nucleus | Chemical Shift (ppm) | Coupling Constant (J) | Reference |
| D-Threonine in D₂O | ¹³C | 61.2 (Cα), 68.1 (Cβ), 21.4 (Cγ), 175.5 (C=O) | - | chemicalbook.com |
| L-2-[²H/¹H]‐3‐[²H] 4‐[¹³C]‐threonine | ¹³C, ¹H | Not specified | Not specified | acs.org |
| 4-Fluoro-threonine in D₂O | ¹³C | 55.7 (d, J = 4.6 Hz), 67.8 (d, J = 19.2 Hz), 85.2 (d, J = 168.0 Hz), 170.9 | J-couplings to ¹⁹F | nih.gov |
| 4-Fluoro-threonine in D₂O | ¹⁹F | -232 (dt, J = 46.7, 24.8 Hz) | J-couplings to ¹H | nih.gov |
Advanced Analytical Techniques for D Threonine 4,4,4 D3 Quantification and Characterization
Mass Spectrometry-Based Platforms
Mass spectrometry (MS) stands as the cornerstone for the analysis of isotopically labeled molecules due to its high sensitivity, selectivity, and ability to differentiate between isotopes. Various MS platforms are employed to quantify and characterize D-Threonine-4,4,4-d3, each offering unique advantages.
Liquid Chromatography-Mass Spectrometry (LC-MS) Applications
Liquid chromatography-mass spectrometry (LC-MS) is a powerful and versatile technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. nih.gov It is extensively used for the analysis of amino acids, including this compound, in complex biological matrices. rsc.orgchromsystems.com The initial chromatographic separation helps to reduce matrix effects and separate isomers, enhancing the accuracy of subsequent mass spectrometric detection. rsc.org
Multiple Reaction Monitoring (MRM) is a highly specific and sensitive MS technique used for targeted quantification. wikipedia.orgembopress.orgembopress.org In an MRM experiment, a specific precursor ion is selected in the first mass analyzer, fragmented in a collision cell, and a specific product ion is monitored in the second mass analyzer. wikipedia.orgembopress.org This process, known as a "transition," provides a high degree of selectivity, minimizing interferences from other compounds in the sample. embopress.org For this compound, specific precursor-to-product ion transitions are established to differentiate it from its unlabeled counterpart and other molecules. The intensity of the signal from these transitions is directly proportional to the concentration of the analyte, allowing for precise quantification. embopress.org
The selection of optimal MRM transitions is critical for method development. For instance, in the analysis of derivatized threonine, a transition of m/z 370.0 to 263.9 has been reported. nih.gov The specific transitions for this compound would be shifted by the mass of the deuterium (B1214612) labels. The use of stable isotope-labeled internal standards, such as this compound, is crucial for correcting for variations in sample preparation and instrument response, thereby improving the accuracy and precision of the quantification. uva.nl
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) | Ionization Mode |
|---|---|---|---|---|
| Derivatized Threonine | 370.0 | 263.9 | 17 | Negative |
| S-NIFE Derivatized Threonine | - | - | - | Positive |
Note: Specific MRM transitions for this compound would need to be empirically determined but would reflect the mass increase due to deuterium labeling. The table demonstrates the type of data generated in such analyses.
High-Resolution Accurate Mass (HRAM) spectrometry, often performed on instruments like Orbitrap or time-of-flight (TOF) mass spectrometers, provides the ability to measure the mass of an ion with very high precision. lcms.czacs.orgnih.gov This capability is invaluable for isotopic tracing studies, where the goal is to follow the metabolic fate of an isotopically labeled compound like this compound. HRAM allows for the confident identification of metabolites containing the deuterium label by measuring their exact mass, which will differ from the mass of the corresponding unlabeled metabolites. acs.org This high mass accuracy helps to distinguish the labeled compounds from other isobaric interferences, which have the same nominal mass but different elemental compositions. nih.gov
Isotope Dilution Mass Spectrometry (IDMS) is considered a gold standard for achieving the highest accuracy and precision in quantitative analysis. acs.orgshoko-sc.co.jp This method involves adding a known amount of an isotopically labeled standard, in this case, this compound, to a sample containing the unlabeled analyte. buchem.comresearchgate.net The labeled standard serves as an ideal internal standard because it has nearly identical chemical and physical properties to the analyte, meaning it behaves similarly during sample preparation, chromatography, and ionization. buchem.com By measuring the ratio of the mass spectrometric signals of the labeled and unlabeled forms, the concentration of the native analyte can be determined with high accuracy, as this ratio is largely unaffected by variations in sample recovery or matrix effects. acs.orgresearchgate.net
Gas Chromatography-Mass Spectrometry (GC-MS) Approaches
Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the analysis of volatile and thermally stable compounds. psu.edu For non-volatile compounds like amino acids, a derivatization step is necessary to increase their volatility and thermal stability. mdpi.comnist.govresearchgate.net Common derivatization reagents for amino acids include alkyl chloroformates and silylating agents. mdpi.comnih.gov Once derivatized, this compound and its unlabeled counterpart can be separated by GC and detected by MS. GC-MS can offer excellent chromatographic resolution and is a well-established technique for amino acid analysis. gcms.cz
| Reagent | Abbreviation | Resulting Derivative |
|---|---|---|
| Ethylchloroformate | ECF | Ethoxycarbonyl derivative |
| N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide | MTBSTFA | tert-Butyldimethylsilyl (TBDMS) derivative |
| Pentafluoropropionic anhydride | PFPA | Pentafluoropropionyl derivative |
Direct Analysis in Real Time Mass Spectrometry (DART-MS) for Rapid Profiling
Direct Analysis in Real Time Mass Spectrometry (DART-MS) is an ambient ionization technique that allows for the rapid analysis of samples in their native state with minimal or no sample preparation. scienceopen.comgetenviropass.combruker.com DART-MS works by exposing the sample to a heated stream of metastable gas, which desorbs and ionizes the analytes directly from the surface. nih.gov This technique is particularly useful for high-throughput screening and rapid profiling of samples. lcms.czresearchgate.net While it may lack the quantitative rigor of LC-MS-based methods for complex matrices, DART-MS can be used for the qualitative and semi-quantitative analysis of this compound on surfaces or in simple mixtures, providing results in seconds. bruker.comeuropa.eu The coupling of DART with high-resolution mass spectrometry can enhance its specificity. lcms.cz
Fundamentals of Deuterium-Induced Mass Shifts in Spectral Interpretation
The substitution of hydrogen with its heavier isotope, deuterium, forms the basis of isotopic labeling and is a powerful tool in mass spectrometry (MS). spectroscopyonline.com In the case of this compound, the three deuterium atoms on the terminal methyl group induce a predictable mass shift in the compound's mass spectrum. This shift is fundamental to its identification and quantification.
The mass of a deuterium atom is approximately 2.0141 Da, while hydrogen is about 1.0080 Da. nih.gov Consequently, the replacement of three hydrogen atoms with deuterium in the threonine molecule results in a mass increase of approximately 3.02 Da for the molecular ion. This distinct mass difference allows for the clear differentiation of the deuterated standard from its naturally occurring, non-labeled counterpart. spectroscopyonline.comlibretexts.org
During mass spectral analysis, the fragmentation pattern of a molecule provides structural information. Isotopic labeling with deuterium is instrumental in elucidating these fragmentation pathways. acs.org By comparing the mass spectra of the labeled and unlabeled compounds, analysts can identify fragments that retain the deuterium-labeled portion of the molecule. For this compound, any fragment containing the C-4 carbon will exhibit a mass shift, aiding in the structural confirmation of the observed ions. spectroscopyonline.comacs.org This technique is particularly valuable for confirming fragmentation mechanisms and ensuring the accurate identification of the analyte. acs.org
Chromatographic Separation Methods for Enantiomers and Isomers
Chromatography is an essential tool for separating the different stereoisomers of threonine, which include L-threonine, D-threonine, L-allo-threonine, and D-allo-threonine. The separation of these isomers is crucial as they can have different biological activities and metabolic fates.
Chiral High-Performance Liquid Chromatography (HPLC) for Threonine Isomers
Chiral High-Performance Liquid Chromatography (HPLC) is a primary technique for resolving enantiomers and diastereomers of threonine. scielo.brsigmaaldrich.com This method utilizes a chiral stationary phase (CSP) that interacts differently with the various stereoisomers, leading to their separation. scielo.br Several studies have demonstrated the successful separation of all four threonine isomers using chiral HPLC. researchgate.netoup.comnih.gov
The choice of the chiral stationary phase is critical for achieving optimal separation. For instance, Pirkle-type chiral stationary phases have been successfully used for the enantioselective analysis of threonine isomers. nih.gov Additionally, macrocyclic glycopeptide-based columns, such as those with teicoplanin (Chirobiotic T), have proven effective in separating threonine and allo-threonine enantiomers. sigmaaldrich.comsedere.com The mobile phase composition, typically a mixture of an organic solvent like acetonitrile (B52724) or methanol (B129727) and water, can be optimized to improve resolution and decrease retention times. scielo.br
Two-Dimensional Chromatography for Complex Biological Matrices
For the analysis of threonine isomers in complex biological matrices such as plasma and urine, one-dimensional HPLC may not provide sufficient resolution due to the presence of numerous interfering compounds. mdpi.comrroij.com Two-dimensional liquid chromatography (2D-LC) offers a powerful solution by combining two independent separation mechanisms, thereby significantly enhancing peak capacity and selectivity. mdpi.comazolifesciences.comscispace.com
In a typical 2D-LC setup for amino acid analysis, the first dimension often involves a reversed-phase separation to isolate the derivatized amino acids from the bulk of the sample matrix. nih.govdoi.org Specific fractions from the first dimension containing the threonine isomers are then transferred to a second, orthogonal column, which is typically a chiral column for enantiomeric separation. researchgate.netnih.gov This approach has been successfully applied to the determination of trace levels of D-amino acids in biological fluids. nih.govnih.gov The use of 2D-LC coupled with tandem mass spectrometry (MS/MS) provides an even higher degree of selectivity and sensitivity. scispace.comnih.govresearchgate.net
Derivatization Strategies for Enhanced Detection and Separation
Since amino acids like threonine lack a strong chromophore, derivatization is often necessary to enhance their detection by UV-visible or fluorescence detectors in HPLC. jasco-global.comjasco-global.com Derivatization can also improve the chromatographic properties of the analytes. sigmaaldrich.com
Pre-Column Fluorescence Derivatization Techniques
Pre-column derivatization involves chemically modifying the amino acids before they are introduced into the HPLC column. jasco-global.comjasco-global.com This approach offers several advantages, including the use of a wide variety of reagents and high sensitivity. jasco-global.com For the analysis of threonine, several fluorescent derivatizing reagents are commonly employed.
One of the most widely used reagents is o-phthalaldehyde (B127526) (OPA), which reacts with primary amino acids in the presence of a thiol to form highly fluorescent isoindole derivatives. researchgate.net However, OPA does not react with secondary amines like proline. nih.gov To overcome this, a dual-reagent approach using OPA and 9-fluorenylmethyl chloroformate (FMOC) can be used, as FMOC reacts with both primary and secondary amines. nih.govjascoinc.com Another highly sensitive reagent is 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F), which has been successfully used for the derivatization of all four threonine isomers. researchgate.netnih.gov
Multi-Functional Group Derivatization in Amino Acid Analysis
Amino acids possess at least two functional groups: an amino group and a carboxyl group. Threonine also has a hydroxyl group. Multi-functional group derivatization aims to modify all these polar groups to improve volatility for gas chromatography (GC) or to enhance ionization efficiency and chromatographic retention in liquid chromatography-mass spectrometry (LC-MS). sigmaaldrich.com
For GC analysis, a common approach is a two-step derivatization. mdpi.com First, the carboxyl group is esterified, for example, with methanol to form a methyl ester. mdpi.comnist.gov Then, the amino and hydroxyl groups are derivatized, often through silylation using reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). thermofisher.com This process makes the amino acid more volatile and thermally stable for GC analysis. mdpi.comthermofisher.com
In LC-MS, derivatization of multiple functional groups can improve the hydrophobicity and basicity of amino acids, leading to enhanced retention on reversed-phase columns and increased sensitivity in electrospray ionization. rsc.orgrsc.org For instance, a novel method involves derivatizing the amino, carboxyl, and phenolic hydroxyl groups with 1-bromobutane (B133212). rsc.orgrsc.org Another approach utilizes reagents that introduce a permanently charged moiety, such as a quaternary amine, to significantly increase the ionization efficiency and detection sensitivity. acs.orgnih.gov
Stable Isotope-Coded Derivatization for Comparative Analysis
Stable isotope-coded derivatization is a powerful technique used in mass spectrometry for the precise relative quantification of molecules, including amino acids like D-Threonine, in different samples. This method involves labeling molecules from one sample with a light (containing naturally abundant isotopes) derivatizing agent and molecules from another sample with a heavy (isotope-labeled) version of the same reagent. The use of deuterium-labeled compounds is common in this approach. sigmaaldrich.com
In the context of this compound analysis, this technique allows for comparative studies. For instance, a control biological sample could be derivatized with a standard "light" reagent, while a sample of interest, potentially containing this compound, is derivatized with a "heavy" reagent. When the samples are mixed and analyzed by mass spectrometry, the D-Threonine from each sample will appear as a pair of peaks with a specific mass difference, corresponding to the mass difference between the light and heavy derivatization tags. The ratio of the intensities of these peaks provides an accurate measure of the relative abundance of D-Threonine in the two samples.
A notable application of this principle involves the use of 1-bromobutane and its deuterated counterpart, 1-bromobutane-4,4,4-d3, for the comparative analysis of amino acids in human serum. rsc.orgresearchgate.netrsc.org In this method, the amino, carboxyl, and phenolic hydroxyl groups of the amino acids are derivatized with 1-bromobutane, which improves their hydrophobicity and basicity, enhancing their detection by liquid chromatography/tandem mass spectrometry (LC-MS/MS). rsc.orgresearchgate.net The use of the isotope-coded pair allows for high-throughput quantitative profiling. rsc.org
Key Features of Stable Isotope-Coded Derivatization:
Improved Quantification Accuracy: By comparing the signal intensities of the light and heavy isotope-coded pairs, matrix effects and variations in ionization efficiency can be minimized, leading to more precise and reliable quantification. sigmaaldrich.com
Multiplexing Capabilities: This method allows for the simultaneous comparison of multiple samples by using different isobaric tags, which have the same mass but produce different reporter ions upon fragmentation. mdpi.comacs.org
Enhanced Sensitivity: Derivatization can improve the ionization efficiency of amino acids, leading to higher sensitivity in mass spectrometric detection. mdpi.com
Table 1: Comparison of Derivatization Reagents for Amino Acid Analysis This table provides a comparative overview of different derivatization reagents used for the analysis of amino acids and other small molecules, highlighting their effects on signal-to-noise ratios.
| Derivatization Reagent | Target Molecules | Effect on Signal-to-Noise (S/N) Ratio | Reference |
| 4-(4'-dimethylaminophenyl)-1,2,4-triazoline-3,5-dione (DAPTAD) and ²H₄-DAPTAD | Vitamin D₃ metabolites | Highly sensitive detection (0.25 fmol limit) and improved assay precision. | nih.gov |
| 1-bromobutane and 1-bromobutane-4,4,4-d3 | Amino acids | Improved hydrophobicity and basicity for enhanced LC-MS/MS detection. | rsc.orgresearchgate.net |
| TMPy | Catecholamines, Amino acids | >10x improvement for some catecholamines; modest improvement for certain amino acids. | mdpi.com |
| FMP-10 | Catecholamines, Amino acids | General increase in S/N ratios. | mdpi.com |
| DPP | Catecholamines, Amino acids | Specific increases for GABA and DA. | mdpi.com |
Nuclear Magnetic Resonance (NMR) Spectroscopy in Deuterated Compound Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of molecules, and it plays a crucial role in the characterization of deuterated compounds like this compound. acs.org The substitution of protons (¹H) with deuterium (²H or D) atoms at specific positions in a molecule leads to distinct changes in the NMR spectra, providing valuable structural and dynamic information.
Deuteration significantly simplifies ¹H NMR spectra by removing signals from the deuterated positions. oup.com In the case of this compound, the methyl group protons are replaced by deuterium. This results in the disappearance of the corresponding doublet signal in the ¹H NMR spectrum that would be present for non-deuterated D-Threonine. This selective silencing of signals is a powerful strategy for assigning resonances in complex molecules like proteins, where spectral overlap is a major challenge. oup.comutoronto.ca
Furthermore, the presence of deuterium has a noticeable effect on the chemical shifts of neighboring nuclei, known as the isotope effect. In ¹³C NMR, a carbon atom bonded to a deuterium atom will resonate at a slightly different chemical shift compared to a carbon bonded to a proton. This isotope shift can be used to confirm the position and extent of deuteration. For instance, the one-bond deuterium isotope shift for ¹³C can be around -0.3 ppm per deuterium atom, and for ¹H, it can be about -0.02 ppm per deuterium atom. utoronto.ca
The analysis of deuterated amino acids by NMR is particularly valuable in structural biology for studying large proteins and protein complexes. utoronto.ca By incorporating selectively deuterated amino acids into a protein, researchers can reduce spectral complexity and enhance the resolution and sensitivity of the NMR experiments. utoronto.ca
Table 2: Typical NMR Data for Threonine and Effects of Deuteration This table summarizes the expected NMR chemical shifts for non-deuterated D-Threonine and describes the anticipated changes upon deuteration at the C4 position. Actual chemical shifts can vary depending on the solvent and other experimental conditions. sigmaaldrich.compaulussegroup.comchemicalbook.compitt.edu
| Nucleus | Atom Position | Typical Chemical Shift (δ, ppm) for D-Threonine | Expected Change for this compound | Reference |
| ¹H | Hα (C2) | ~3.58 | Minor isotope shift possible | chemicalbook.com |
| ¹H | Hβ (C3) | ~4.23 | Minor isotope shift possible | chemicalbook.com |
| ¹H | Hγ (C4-CH₃) | ~1.21 | Signal disappears | chemicalbook.com |
| ¹³C | C1 (COOH) | ~172 | Minimal change | chemicalbook.com |
| ¹³C | C2 (Cα) | ~60 | Minor isotope shift | chemicalbook.com |
| ¹³C | C3 (Cβ) | ~67 | Minor isotope shift | chemicalbook.com |
| ¹³C | C4 (CH₃) | ~20 | Signal becomes a multiplet due to C-D coupling and experiences an upfield isotope shift. | utoronto.cachemicalbook.com |
Applications in Mechanistic Biochemistry and Metabolic Research
Elucidation of Enzyme Reaction Mechanisms and Stereochemistry
The unique properties of deuterated compounds make them invaluable for probing the intricacies of enzyme-catalyzed reactions. nih.gov The increased mass of deuterium (B1214612) compared to hydrogen can lead to a kinetic isotope effect (KIE), which provides insights into the rate-determining steps of a reaction. libretexts.org Furthermore, the distinct spectroscopic signature of deuterium allows for the tracking of atoms through complex transformations.
Threonine dehydratase (also known as threonine deaminase) is a pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent enzyme that catalyzes the conversion of threonine to α-ketobutyrate and ammonia. ebi.ac.ukuniprot.org This reaction is a key step in the biosynthesis of isoleucine. ebi.ac.uk The mechanism involves the formation of a Schiff base between the amino acid and PLP, followed by dehydration and hydrolysis.
While direct studies utilizing D-Threonine-4,4,4-d3 on threonine dehydratase are not extensively documented in publicly available literature, the use of isotopically labeled substrates is a cornerstone for understanding its catalytic mechanism and stereochemistry. For instance, isotopic labeling can help to trace the fate of specific atoms during the reaction, confirming the proposed mechanism. In the context of threonine dehydratase, the use of labeled threonine has been pivotal in understanding the stereochemical course of the reaction. nih.gov
The "Threonine Anomaly," where threonine in body protein is depleted in ¹⁵N relative to dietary threonine, has been a subject of investigation. nih.govresearchgate.net Studies on threonine dehydratase, the principal enzyme in threonine catabolism, have been conducted to understand this isotopic discrimination. nih.govresearchgate.net While these studies have focused on nitrogen isotopes, they highlight the utility of isotopic analysis in understanding the metabolic fate of threonine.
Threonine aldolases are PLP-dependent enzymes that catalyze the reversible aldol (B89426) condensation of glycine (B1666218) and an aldehyde to form a β-hydroxy-α-amino acid. nih.govnih.gov These enzymes are of significant interest for their ability to form carbon-carbon bonds with high stereoselectivity. nih.gov Computational studies, often employing quantum mechanics/molecular mechanics (QM/MM) methods, have been instrumental in elucidating the catalytic mechanism of these enzymes. researchgate.netfigshare.com
While specific computational studies on this compound are not readily found, such studies on similar enzymes with deuterated substrates are common. These computational models can predict the energetic landscape of the reaction, including the transition states and intermediates. The inclusion of a deuterated substrate like this compound in these models would allow for the theoretical calculation of kinetic isotope effects, which can then be compared with experimental data to validate the proposed mechanism.
The table below illustrates the types of data that can be generated from computational studies of enzyme catalysis.
| Parameter | Description | Example Value (Hypothetical) |
| Activation Energy (ΔG‡) | The energy barrier that must be overcome for the reaction to occur. | 15 kcal/mol |
| Reaction Energy (ΔG_rxn) | The overall energy change of the reaction. | -5 kcal/mol |
| Key Bond Distances | Distances between atoms at the transition state. | Cα-H: 1.5 Å |
| Vibrational Frequencies | Frequencies of atomic vibrations, used to calculate KIEs. | C-H stretch: 2900 cm⁻¹ |
L-threonine 3-dehydrogenase is an NAD⁺-dependent enzyme that oxidizes L-threonine to 2-amino-3-ketobutyrate. uniprot.org While the L-isoform is well-characterized, information on a distinct D-threonine dehydrogenase is less common in the literature. However, some enzymes exhibit broader substrate specificity. For instance, L-threonine 3-dehydrogenase from Escherichia coli can also catalyze the oxidation of D-allo-threonine to a lesser extent, but not D-threonine. uniprot.org
The study of dehydrogenase mechanisms often involves the use of deuterated substrates to probe the hydride transfer step. The transfer of a hydride (a proton and two electrons) from the substrate to the cofactor (e.g., NAD⁺) is a common rate-determining step in these reactions. The use of this compound in such studies could help to determine if the C-H bond cleavage at a position other than the hydroxyl-bearing carbon is involved in the reaction mechanism.
The kinetic isotope effect (KIE) is the change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes. wikipedia.org It is a powerful tool for studying reaction mechanisms, particularly for identifying the rate-determining step. libretexts.orgprinceton.edu A primary KIE is observed when the bond to the isotopic atom is broken in the rate-determining step, while a secondary KIE occurs when the isotopic substitution is at a position not directly involved in bond cleavage. utdallas.edu
This compound is an ideal probe for KIE studies. The deuterium substitution at the C4 position can be used to investigate secondary KIEs in reactions involving D-threonine. For example, if a reaction proceeds through a transition state where the hybridization of the C3 or C4 carbon changes, a secondary KIE may be observed. The magnitude of the KIE can provide information about the structure of the transition state.
The following table summarizes the expected types of KIEs and their interpretation.
| KIE Type | kH/kD Value | Interpretation |
| Primary | > 2 | C-H bond is broken in the rate-determining step. |
| Secondary (Normal) | 1.0 - 1.4 | Change in hybridization from sp³ to sp² at the transition state. |
| Secondary (Inverse) | < 1 | Change in hybridization from sp² to sp³ at the transition state. |
| No KIE | ~ 1 | C-H bond is not involved in the rate-determining step. |
The Protein Kinase D (PRKD) family are serine/threonine kinases that play crucial roles in various cellular processes. While these enzymes phosphorylate serine and threonine residues on their protein substrates, the direct use of deuterated D-threonine as a substrate or probe is not a common application. However, D-amino acids have been used to create potent and proteolytically stable peptide inhibitors of kinases. For example, a D-amino acid analog of a peptidic inhibitor of cGMP-dependent protein kinase Iα (PKG-Iα) was found to be a superior inhibitor. researchgate.net This suggests a potential application for D-threonine derivatives in the development of specific inhibitors for the PRKD family.
Tracing Metabolic Pathways and Fluxes
Stable isotope tracers are invaluable tools for mapping metabolic pathways and quantifying metabolic fluxes. nih.gov By introducing a labeled compound into a biological system, researchers can follow the path of the label as it is incorporated into various metabolites. Deuterated amino acids are particularly useful for this purpose as they are non-radioactive and can be detected by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. nih.govnih.govmdpi.com
While specific studies detailing the use of this compound as a metabolic tracer are not widely reported, the principles of its application are well-established. Threonine is an essential amino acid with diverse metabolic fates, including protein synthesis and catabolism to glycine and acetyl-CoA. nih.gov Administering this compound to a cell culture or an organism and subsequently analyzing the isotopic enrichment in downstream metabolites would provide quantitative data on the flux through different threonine-utilizing pathways. For instance, the appearance of the deuterium label in glycine would provide a measure of the rate of threonine cleavage by threonine aldolase (B8822740).
The following table outlines a hypothetical experimental design for a metabolic tracing study using this compound.
| Experimental Step | Description |
| Administration | Introduce this compound into the biological system (e.g., cell culture media). |
| Incubation | Allow time for the cells to metabolize the labeled threonine. |
| Metabolite Extraction | Extract intracellular and extracellular metabolites at various time points. |
| Analytical Detection | Analyze the extracts using LC-MS or GC-MS to identify and quantify labeled metabolites. |
| Data Analysis | Determine the isotopic enrichment in downstream metabolites to calculate metabolic fluxes. |
Application in Quantitative Metabolomics and Fluxomics
In the fields of quantitative metabolomics and fluxomics, which aim to measure the concentrations and turnover rates of metabolites, this compound serves as a crucial internal standard and tracer. By introducing a known amount of the labeled compound into a biological system, scientists can accurately quantify the endogenous levels of D-threonine and its metabolic products.
Furthermore, by monitoring the incorporation of the deuterium label into downstream metabolites over time, researchers can map the flow of atoms through metabolic pathways, a technique known as metabolic flux analysis. This approach provides a dynamic view of cellular metabolism, revealing how different pathways are utilized under various physiological or pathological conditions. For instance, isotope tracer studies can elucidate the contributions of different circulating metabolites to the tricarboxylic acid (TCA) cycle in various tissues, offering insights into tissue-specific fuel preferences. nih.gov
Analysis of Amino Acid Interconversion Pathways (e.g., Glycine, Serine, Threonine Metabolism)
The metabolism of amino acids is a highly interconnected network. Threonine, for example, can be catabolized into various important products, including glycine and acetyl-CoA. mdpi.com this compound allows for the precise tracking of these interconversion pathways.
When cells are supplied with deuterated D-threonine, the deuterium label can be followed as it is incorporated into other amino acids like glycine and serine. This enables the quantification of the flux through pathways such as the one catalyzed by threonine aldolase, which cleaves threonine into glycine and acetaldehyde (B116499). mdpi.com Such studies are vital for understanding how cells maintain amino acid homeostasis and how these pathways are regulated.
Deuterated D-Threonine as a Tracer for Non-Canonical Metabolic Routes
Beyond its well-established metabolic roles, threonine and its derivatives are increasingly being implicated in non-canonical pathways, including those that intersect with chromatin regulation and DNA repair. nih.govnih.gov The use of deuterated D-threonine can help to uncover and characterize these less conventional metabolic routes. By tracing the fate of the deuterium label, researchers can identify novel metabolites and unexpected enzymatic reactions involving D-threonine, expanding our understanding of its biological functions.
Protein Dynamics and Turnover Studies
The synthesis and degradation of proteins are fundamental cellular processes. Stable isotope-labeled amino acids, including this compound, are central to the methods used to study these dynamics.
Stable Isotope Labeling of Proteins for Quantitative Proteomics
Stable Isotope Labeling by Amino acids in Cell culture (SILAC) is a powerful technique in quantitative proteomics. oup.com In a typical SILAC experiment, one population of cells is grown in a medium containing a "light" (natural abundance) amino acid, while another is grown in a medium with a "heavy," stable isotope-labeled amino acid like this compound. nih.govoup.com
When the protein lysates from the two cell populations are mixed, the mass spectrometer can distinguish between the light and heavy forms of each peptide. The ratio of the peak intensities directly corresponds to the relative abundance of the protein in the two samples. springernature.comnih.gov This allows for highly accurate quantification of changes in protein expression in response to different stimuli or in different disease states.
Measurement of Protein Synthesis and Degradation Rates
By introducing this compound into a biological system and monitoring its incorporation into proteins over time, researchers can directly measure the rate of protein synthesis. Conversely, by following the decay of the labeled protein population after the removal of the deuterated amino acid, the rate of protein degradation can be determined. These measurements provide critical information about the lifecycle of proteins and how it is regulated within the cell.
Research into D-Amino Acid Biology and Metabolism
While L-amino acids are the primary building blocks of proteins, D-amino acids are now recognized to have significant physiological roles, particularly in the nervous system and endocrine glands. researchgate.net D-threonine is an optically active form of threonine with a D-configuration. nih.gov
Investigation of D-Amino Acid Distribution and Regulation in Biological Systems
While D-amino acids are less common than their L-isomers, they have been identified in various organisms, including bacteria and mammals, where they perform significant physiological functions. anl.gov The use of isotopically labeled amino acids is a critical technique for studying their metabolic pathways, distribution, and regulatory mechanisms within biological systems.
Stable isotope tracers, such as those labeled with deuterium, are invaluable tools in metabolic research. For instance, deuterated amino acids have been successfully used to quantify protein synthesis and breakdown, providing insights into complex biological processes. nih.gov In this context, this compound could theoretically be employed as a tracer to investigate the in vivo distribution and metabolism of D-threonine. By tracking the deuterated methyl group, researchers could elucidate the extent to which D-threonine is incorporated into tissues, converted into other metabolites, or excreted. Such studies would contribute to a deeper understanding of the biological significance of D-amino acids.
Stereoinversion Processes of Amino Acid Residues in Peptides and Proteins
The stereoinversion of amino acid residues in proteins, a process where an L-amino acid converts to its D-isomer, is associated with aging and various diseases. This non-enzymatic modification can disrupt the three-dimensional structure of proteins, leading to functional impairments. nih.govnih.gov
Computational studies have investigated the mechanisms of threonine residue stereoinversion, suggesting that it likely proceeds through an enolization pathway, similar to that of serine residues. nih.govnih.govacs.org These theoretical models have calculated the activation energies for such processes. nih.govnih.gov The use of this compound in experimental studies could provide valuable data to validate these computational models. By monitoring the stereoinversion process with this labeled compound, it would be possible to gain more precise insights into the reaction kinetics and the influence of the local peptide environment on the rate of inversion. However, to date, no published studies have specifically reported the use of this compound for this purpose.
D-Threonine as a Precursor in Chiral Synthesis for Research
D-threonine is a valuable chiral precursor in the synthesis of other chiral molecules, owing to its two stereocenters. nih.govicm.edu.pl It is utilized in the pharmaceutical industry for the production of chiral drugs and additives. researchgate.net The stereochemical complexity of threonine makes its stereoselective synthesis challenging, and thus, efficient methods for its preparation and use in subsequent chiral syntheses are of significant interest. icm.edu.pl
Enzymatic methods, such as those employing D-threonine aldolase, have been explored for the stereoselective synthesis of D-threonine and its derivatives. rsc.org These biocatalytic approaches offer potential advantages in terms of stereocontrol. In principle, this compound could be used as a starting material in such synthetic schemes to produce deuterated chiral products. These labeled compounds would be highly valuable as internal standards in analytical studies or as probes in mechanistic investigations of enzymatic reactions. Despite this potential, there is a lack of specific reports on the use of this compound as a precursor in chiral synthesis in the available literature.
Advanced Theoretical and Computational Investigations of D Threonine 4,4,4 D3
Quantum Chemical Calculations for Structural and Electronic Properties
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to describing the structural and electronic characteristics of D-Threonine-4,4,4-d3.
Conformational Analysis and Energy Landscape Mapping
The flexibility of the threonine molecule, arising from the rotation around several single bonds, gives rise to a complex conformational landscape with multiple stable energy minima. Computational studies have been employed to map this landscape, identifying the various possible three-dimensional structures (conformers) and their relative stabilities.
Research combining quantum chemistry with machine learning has been used to explore the conformational space of threonine derivatives. For 4-fluoro-threonine, a related molecule, this approach identified 13 stable low-energy minima. nih.govunibo.it The relative energies and populations of these conformers are determined by a delicate balance of intramolecular interactions, most notably hydrogen bonds involving the amino, carboxyl, and hydroxyl groups. aip.org A comprehensive study on L-threonine, the enantiomer of D-threonine, identified several distinct low-energy conformers in an aqueous environment, highlighting the role of intramolecular hydrogen bonds in their stabilization. aip.org
Table 1: Key Features of Threonine Conformational Analysis
| Conformer Feature | Description | Primary Influencing Factor |
|---|---|---|
| Number of Minima | Multiple stable conformers exist on the potential energy surface. For related molecules, up to 13 have been identified. nih.govunibo.it | Rotational freedom around Cα-Cβ, Cα-C', C-O, and C-N bonds. |
| Stabilization | Conformers are primarily stabilized by internal hydrogen bonds (e.g., O-H···O=C, N-H···O, O-H···N). aip.org | The electrostatic attraction between hydrogen bond donors and acceptors. |
| Effect of Deuteration (4,4,4-d3) | Negligible change in conformer geometry; subtle changes in relative energies due to differences in zero-point vibrational energy. | Mass difference between hydrogen and deuterium (B1214612). |
Prediction of Spectroscopic Signatures for Isotopic Variants
Quantum chemical calculations are highly effective in predicting spectroscopic properties, which is crucial for identifying and characterizing isotopic variants like this compound. numberanalytics.com
Vibrational Spectroscopy (IR and Raman): The most pronounced effect of the 4,4,4-d3 substitution is observed in the vibrational spectra. The frequencies of vibrational modes involving the methyl group are sensitive to the mass of the atoms. C-H stretching modes typically appear in the 2800–3000 cm⁻¹ range. Due to the heavier mass of deuterium, the corresponding C-D stretching vibrations in this compound are predicted to shift to a lower frequency, approximately 2100–2200 cm⁻¹. Similarly, C-H bending and rocking modes will also shift to lower wavenumbers. DFT calculations can predict these isotopic shifts with high accuracy, providing a definitive signature for the deuterated compound. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: Isotopic substitution also impacts NMR spectra. In the ¹H NMR spectrum of this compound, the signal corresponding to the methyl protons will be absent. In the ¹³C NMR spectrum, the C4 carbon will exhibit a multiplet pattern due to scalar coupling with the three deuterium nuclei (which have a nuclear spin of 1), and its chemical shift will be slightly altered compared to the non-deuterated isotopologue (an effect known as an isotopic shift). Computational methods can predict these changes in chemical shifts and coupling constants. acs.orgacs.org
Molecular Dynamics Simulations of D-Threonine and Its Molecular Interactions
Molecular dynamics (MD) simulations provide a dynamic view of how D-threonine interacts with its environment, particularly with enzymes, on a timescale ranging from nanoseconds to microseconds. acs.org
Enzyme-Substrate Complex Modeling
MD simulations are used to model the process of D-threonine binding to the active site of an enzyme, such as D-threonine aldolase (B8822740) (DTA). frontiersin.org These enzymes catalyze the reversible cleavage of threonine into glycine (B1666218) and acetaldehyde (B116499). nih.govplos.org Crystal structures of DTA from Alcaligenes xylosoxidans reveal a metal-binding site in the active center, which is crucial for its catalytic activity. nih.govplos.orgrcsb.org
Simulations can elucidate the specific interactions, such as hydrogen bonds and metal coordination, that hold the substrate in the correct orientation for catalysis. nih.gov For instance, modeling suggests that the β-hydroxy group of the threonine substrate coordinates with a divalent metal ion (like Mn²⁺), which activates the group for deprotonation by a nearby histidine residue (His193). nih.govplos.org MD simulations of the enzyme-substrate complex can track the stability of these interactions and the conformational changes in both the enzyme and the substrate upon binding. acs.org The 4,4,4-d3 isotopic labeling does not affect these binding interactions directly but serves as a valuable tool for probing the reaction mechanism through kinetic isotope effect studies.
Proton Transfer Dynamics and Reaction Pathway Analysis
Proton transfer is a key step in many enzymatic reactions involving threonine. acs.org While the deuteration in this compound is at the methyl group, which is not typically involved in proton transfers, computational studies of proton transfer in threonine-related systems provide crucial mechanistic context. QM/MM (Quantum Mechanics/Molecular Mechanics) simulations are particularly suited for this, treating the reactive core with high-level quantum mechanics and the surrounding protein and solvent with classical mechanics. ruhr-uni-bochum.denih.gov
For example, in the reaction catalyzed by L-threonine dehydrogenase, a proton is transferred from the hydroxyl group of threonine. acs.org In D-threonine aldolase, a proton is abstracted from the hydroxyl group as part of the C-C bond cleavage step. plos.org MD and QM/MM simulations can map the free energy profile of these proton transfer pathways, identify the transition states, and determine the role of active site residues in facilitating the transfer. ictp.it These computational approaches allow researchers to understand the energetic barriers and the dynamics of the catalytic process. nih.gov
Density Functional Theory (DFT) Applications in Reaction Mechanism Elucidation
DFT is a workhorse of computational chemistry for investigating reaction mechanisms at an electronic level. numberanalytics.comsumitomo-chem.co.jp It allows for the calculation of the geometries and energies of reactants, intermediates, and transition states along a proposed reaction pathway. diva-portal.org
For enzymes like threonine aldolase, DFT calculations, often within a QM/MM framework, have been used to detail the catalytic cycle. acs.org A computational study on threonine aldolase broke down the mechanism into three main steps: deprotonation of the substrate's hydroxyl group, cleavage of the Cα-Cβ bond, and subsequent hydrolysis. acs.org The calculations identified the C-C bond cleavage as the rate-limiting step, with a calculated energy barrier that closely matched experimental kinetic data. acs.org
DFT is also essential for predicting and interpreting kinetic isotope effects (KIEs). If a reaction mechanism were to involve the breaking of a C-H bond at the methyl group, substituting it with deuterium (as in this compound) would lead to a significant primary KIE. By calculating the vibrational frequencies of the reactant and the transition state for both the deuterated and non-deuterated species, DFT can predict the theoretical KIE. Comparing this value with an experimentally measured KIE can provide strong evidence for the proposed transition state structure and confirm whether that C-H bond is indeed broken in the rate-determining step of the reaction.
Table 2: Summary of Computational Methods and Insights
| Computational Method | Application to this compound Studies | Key Insights Provided |
|---|---|---|
| Quantum Chemistry (DFT) | Conformational analysis and spectroscopic prediction. aip.orgnih.gov | Identifies stable conformers and predicts isotopic shifts in IR and NMR spectra. |
| Molecular Dynamics (MD) | Modeling of enzyme-substrate complexes and their dynamics. acs.orgnih.gov | Reveals binding modes, key active site interactions, and large-scale conformational changes. |
| QM/MM Simulations | Analysis of reaction pathways, including proton transfers. nih.govacs.org | Maps free energy profiles, identifies transition states, and details bond-breaking/forming events. |
| Density Functional Theory (DFT) | Elucidation of reaction mechanisms and KIE prediction. diva-portal.orgacs.org | Calculates activation barriers and reaction energies; validates mechanisms by comparing theoretical KIEs with experiments. |
Computational Modeling of Isotopic Effects on Reaction Rates and Stereoselectivity
The substitution of hydrogen with its heavier isotope, deuterium, is a subtle structural modification that can yield profound insights into chemical and enzymatic reaction mechanisms. The compound this compound, where the three hydrogen atoms of the terminal methyl group (C4) are replaced by deuterium, serves as an ideal subject for computational investigation into isotopic effects. Computational modeling, particularly using quantum chemical methods like Density Functional Theory (DFT), provides a powerful lens to dissect how this isotopic substitution influences reaction kinetics and stereochemical outcomes. nih.govacs.org
Modeling the Kinetic Isotope Effect (KIE)
The kinetic isotope effect (KIE) is the change in the rate of a chemical reaction upon isotopic substitution. nih.gov It is a cornerstone tool for elucidating reaction mechanisms, especially for determining whether a specific bond to the isotope is broken or formed in the rate-determining step of a reaction. researchgate.net
In the case of this compound, the deuteration is at the C4 position. A primary KIE would be expected if a C-D bond at this position is cleaved during the rate-limiting step. More commonly, however, a secondary KIE is observed. Secondary KIEs arise from changes in the vibrational frequencies at the isotopic center between the ground state and the transition state, even when the C-D bond itself is not broken. mdpi.com
Computational chemists model the KIE by calculating the vibrational frequencies for both the light (D-Threonine) and heavy (this compound) isotopologues in their ground states and, crucially, at the transition state of a given reaction. The primary contributor to the KIE is the difference in zero-point vibrational energy (ZPVE) between the C-H and C-D bonds. A C-D bond has a lower ZPVE than a C-H bond, making it effectively stronger and requiring more energy to break.
For a hypothetical enzymatic reaction, such as one catalyzed by a threonine aldolase, DFT calculations can be employed to locate the transition state structure. nih.govresearchgate.net By performing frequency calculations on this structure for both isotopologues, the activation energies (ΔG‡) can be determined, and the KIE (kH/kD) can be predicted.
Interactive Table 1: Hypothetical Calculated Kinetic Data for a Reaction Involving D-Threonine
This table presents hypothetical data to illustrate the output of a computational study on the kinetic isotope effect. The values are representative of what a DFT calculation might yield for an enzyme-catalyzed reaction where the C4 methyl group interacts with the active site in the transition state.
| Isotopologue | Calculated Activation Energy (ΔG‡) (kcal/mol) | Predicted KIE (kH/kD) |
| D-Threonine | 15.2 | 1.00 (Reference) |
| This compound | 15.4 | 0.85 |
Modeling Stereoselectivity
Many enzymatic and chemical reactions involving chiral molecules like D-threonine are highly stereoselective. Computational modeling is an invaluable tool for understanding the origins of this selectivity. acs.org The stereochemical outcome of a reaction is determined by the relative energy barriers of the transition states leading to the different possible stereoisomers. The product distribution is governed by the Curtin-Hammett principle, with the lowest energy transition state leading to the major product.
For this compound, computational studies can explore how the isotopic substitution at a non-stereogenic center might influence the stereoselectivity at the α- and β-carbons (C2 and C3). While the effect is expected to be small, it is not necessarily negligible. The slightly smaller vibrational amplitude and van der Waals radius of deuterium compared to hydrogen can lead to subtle differences in steric interactions within a tightly packed enzyme active site or in a diastereomeric transition state. nih.govresearchgate.net These minor steric and electronic (hyperconjugative) differences can alter the relative energies of competing transition states.
A typical computational approach involves:
Identifying all possible stereoisomeric transition state structures.
Performing high-level geometry optimizations and energy calculations for each transition state. acs.org
Comparing the calculated free energies (ΔG‡) to predict the diastereomeric or enantiomeric ratio of the products.
Interactive Table 2: Hypothetical Calculated Stereoselectivity Data
This table illustrates how computational modeling could predict the influence of deuteration on the stereochemical outcome of a reaction, such as an aldol (B89426) addition. The energy difference between the two transition states (ΔΔG‡) determines the product ratio.
| Reactant | Transition State | Calculated Free Energy (ΔG‡) (kcal/mol) | Energy Difference (ΔΔG‡) (kcal/mol) | Predicted Product Ratio (syn:anti) |
| D-Threonine | TS-syn | 16.1 | 1.5 | >92:8 |
| TS-anti | 17.6 | |||
| This compound | TS-syn | 16.3 | 1.6 | >94:6 |
| TS-anti | 17.9 |
Q & A
Basic Research Questions
Q. What synthesis methodologies are commonly employed for deuterated compounds like D-Threonine-4,4,4-d3, and how do reaction parameters affect isotopic purity?
- Answer : Deuterated compounds are typically synthesized via isotopic exchange or deuterated precursor routes. For example, deuterated butyric acid analogs are synthesized using deuterated alcohols (e.g., n-butanol-d3) or halogenated reagents (e.g., 2,2,2-d3-bromoethane) under controlled conditions . Key factors include reaction temperature, catalyst selection, and solvent purity, which influence deuterium incorporation efficiency. Post-synthesis validation via nuclear magnetic resonance (NMR) and mass spectrometry (MS) is critical to confirm isotopic enrichment and structural integrity.
Q. Which analytical techniques are optimal for verifying the isotopic purity and stereochemical configuration of this compound?
- Answer : High-resolution mass spectrometry (HRMS) quantifies deuterium incorporation by analyzing isotopic peak patterns, while NMR (e.g., H-NMR or C-NMR) identifies positional deuteration and stereochemistry. Quantum chemical calculations (e.g., DFT-B3LYP/6-31G*) can model 3D molecular structures to cross-validate experimental data . Combining these methods ensures comprehensive characterization.
Advanced Research Questions
Q. How can researchers design experiments to quantify kinetic isotope effects (KIEs) of this compound in enzymatic catalysis?
- Answer : To study KIEs, use a comparative approach:
Substrate Preparation : Synthesize both deuterated (this compound) and non-deuterated (L/D-Threonine) substrates.
Enzyme Assays : Measure reaction rates under identical conditions (pH, temperature) using techniques like stopped-flow spectroscopy or HPLC.
Data Analysis : Calculate KIE as the ratio of rate constants (). Statistical tools (e.g., t-tests, ANOVA) should assess reproducibility .
Challenges include isolating isotope effects from other variables (e.g., solvent viscosity).
Q. What strategies resolve discrepancies in deuterium retention rates observed in metabolic studies of this compound?
- Answer : Contradictions may arise from differences in biological matrices or analytical protocols. Mitigation strategies:
- Standardization : Use internal standards (e.g., C-labeled analogs) to normalize MS data.
- Replication : Repeat experiments across multiple cell lines or animal models.
- Advanced Analytics : Employ LC-MS/MS with deuterium-specific fragmentation patterns to distinguish isotopic signals from background noise .
Q. How should chromatographic methods be optimized for separating this compound from endogenous metabolites in complex biological samples?
- Answer :
Column Selection : Use hydrophilic interaction liquid chromatography (HILIC) for polar compounds.
Mobile Phase : Adjust pH and organic solvent ratios to enhance resolution.
Validation : Spike deuterated standards into blank matrices to calculate recovery rates and limit of detection (LOD) .
Method robustness should be confirmed via inter-laboratory comparisons.
Q. What experimental controls are essential when investigating the stability of this compound under varying physiological conditions?
- Answer :
- Negative Controls : Incubate the compound in buffer-only systems to assess non-enzymatic degradation.
- Positive Controls : Compare with structurally similar deuterated compounds (e.g., deuterated alanine) to validate assay sensitivity.
- Environmental Controls : Monitor temperature, oxygen levels, and light exposure to prevent artifactual deuteration loss .
Methodological Considerations
- Data Interpretation : Always contextualize findings using existing literature. For example, discrepancies in deuterium retention may reflect differences in cellular uptake mechanisms or enzyme specificity .
- Ethical and Practical Criteria : Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to refine research questions and avoid overambitious designs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
